molecular formula C10H9NO2 B097045 4-(2-Oxopropoxy)benzonitrile CAS No. 18859-28-4

4-(2-Oxopropoxy)benzonitrile

Cat. No. B097045
CAS RN: 18859-28-4
M. Wt: 175.18 g/mol
InChI Key: ZMBPGSPIFXRUCT-UHFFFAOYSA-N
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Description

“4-(2-Oxopropoxy)benzonitrile” is a chemical compound with the molecular formula C10H9NO2 . It is a solid substance and has a molecular weight of 159.19 . The IUPAC name for this compound is 4-(2-oxopropyl)benzonitrile .


Molecular Structure Analysis

The InChI code for “4-(2-Oxopropoxy)benzonitrile” is 1S/C10H9NO/c1-8(12)6-9-2-4-10(7-11)5-3-9/h2-5H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(2-Oxopropoxy)benzonitrile” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Theis, Ritter, and Klee (2009) explored the microwave-assisted one-pot synthesis of hyperbranched epoxide-amine adducts, using 4-(2,3-epoxypropyl-1-oxy)benzonitrile. This method demonstrated the formation of oligomers containing up to six repeating units, highlighting the potential of 4-(2-Oxopropoxy)benzonitrile derivatives in polymer chemistry (Theis, Ritter, & Klee, 2009).

Electrolyte Additive in High Voltage Lithium-Ion Batteries

Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries. This additive significantly improved the cyclic stability of the battery, demonstrating the applicability of benzonitrile derivatives in advanced energy storage technologies (Huang et al., 2014).

HPLC Measurement in Acute Poisoning Diagnosis

Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This research underscores the importance of benzonitrile compounds in toxicology and forensic science (Flanagan & Ruprah, 1989).

Development of Selective Androgen Receptor Modulators

Aikawa et al. (2017) reported on the synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs), including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives. These compounds showed promising profiles in pharmacology, indicating their potential in therapeutic applications (Aikawa et al., 2017).

N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly

Jia and Wang (2016) reported on a new NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework. This discovery is significant for synthetic chemistry, particularly in the synthesis of natural products and pharmaceuticals (Jia & Wang, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The hazard statements H315-H319 have been assigned to it, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

4-(2-oxopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBPGSPIFXRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309410
Record name 4-(2-oxopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopropoxy)benzonitrile

CAS RN

18859-28-4
Record name NSC211911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-oxopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BM Xi, ZZ Jiang, JW Zou, PZ Ni, WH Chen - Bioorganic & medicinal …, 2011 - Elsevier
1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) is a potent α 1 -adrenoceptor antagonist that is currently under Phase II clinic trials. …
Number of citations: 8 www.sciencedirect.com
Á Mourelle-Insua, M López-Iglesias… - The Journal of …, 2016 - ACS Publications
Two independent enzymatic strategies have been developed toward the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. With that purpose a series of racemic …
Number of citations: 16 pubs.acs.org
Á Mourelle Insua - 2019 - digibuo.uniovi.es
Esta Tesis Doctoral se engloba dentro del campo de la Biocatálisis, disciplina que estudia el empleo de enzimas como catalizadores de reacciones químicas que generalmente se …
Number of citations: 0 digibuo.uniovi.es

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